N-Boc-O-(2-bromophenyl)-L-serine
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Overview
Description
N-Boc-O-(2-bromophenyl)-L-serine is a compound that belongs to the class of N-Boc protected amino acids. The N-Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound features a bromophenyl group attached to the serine amino acid, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(2-bromophenyl)-L-serine typically involves the protection of the amino group of L-serine with the N-Boc group, followed by the introduction of the 2-bromophenyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group of L-serine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) to facilitate the formation of the N-Boc protected serine .
This reaction can be carried out using reagents such as 2-bromophenyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-(2-bromophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
N-Boc-O-(2-bromophenyl)-L-serine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the development of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-O-(2-bromophenyl)-L-serine involves its ability to participate in various chemical reactions due to the presence of the N-Boc protected amino group and the bromophenyl group. The N-Boc group provides stability to the amino group, allowing selective reactions to occur at other functional sites.
Comparison with Similar Compounds
Similar Compounds
N-Boc-O-(2-bromophenyl)-D-serine: A stereoisomer of N-Boc-O-(2-bromophenyl)-L-serine with similar chemical properties but different biological activity.
N-Boc-O-(4-bromophenyl)-L-serine: A compound with the bromine atom at the 4-position of the phenyl ring, exhibiting different reactivity and applications.
N-Boc-O-(2-chlorophenyl)-L-serine: A similar compound with a chlorine atom instead of bromine, affecting its reactivity and use in synthesis.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Biological Activity
N-Boc-O-(2-bromophenyl)-L-serine (CAS: 1656988-54-3) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a bromophenyl moiety, which may enhance its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H18BrNO5, with a molecular weight of 360.2 g/mol. Its structure includes:
- A bromophenyl group at the oxygen position.
- A tert-butoxycarbonyl (Boc) group protecting the amine.
- An L-serine backbone, which is an essential amino acid involved in various biological processes.
Property | Value |
---|---|
CAS Number | 1656988-54-3 |
Molecular Formula | C14H18BrNO5 |
Molecular Weight | 360.2 g/mol |
Purity | 95% |
IUPAC Name | O-(2-bromophenyl)-N-(tert-butoxycarbonyl)-L-serine |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, non-covalent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro) have shown significant antiviral effects in vitro and in vivo, suggesting that modifications to amino acid structures can yield potent antiviral agents . Although specific studies on this compound remain limited, the implications from related compounds indicate a promising avenue for exploration.
Antitumor Activity
Research on structurally related compounds has demonstrated antitumor activity against various cancer cell lines. For example, derivatives with similar structural motifs have been reported to inhibit cell proliferation in breast cancer and lung cancer models . The mechanisms often involve interference with key cellular pathways, including apoptosis and cell cycle regulation.
Enzymatic Activity
This compound may also exhibit enzymatic activity relevant to metabolic pathways. Studies have indicated that compounds with amino acid backbones can act as enzyme inhibitors or modulators, impacting processes such as protein synthesis and degradation . The presence of the bromophenyl group could enhance binding affinity to specific enzymes, although empirical data is needed to confirm these interactions.
Case Studies
- Antiviral Screening : In a study investigating non-covalent inhibitors of SARS-CoV-2, compounds structurally similar to this compound were screened for their ability to inhibit viral replication in Vero cells. Compounds demonstrating IC50 values below 10 µM were prioritized for further development due to their efficacy and safety profiles .
- Antitumor Efficacy : A series of amino acid derivatives were tested against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For instance, compounds with halogen substitutions exhibited increased inhibitory effects on tumor growth, suggesting that this compound could possess similar properties .
Properties
Molecular Formula |
C14H18BrNO5 |
---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
(2S)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
KJCKJEMYWOHIQO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
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